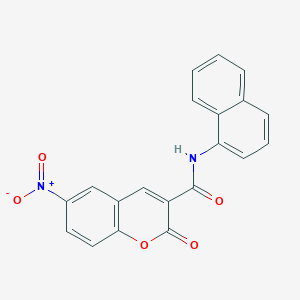

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-naphthalen-1-yl-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O5/c23-19(21-17-7-3-5-12-4-1-2-6-15(12)17)16-11-13-10-14(22(25)26)8-9-18(13)27-20(16)24/h1-11H,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAUNZNDPLJRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with naphthalen-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the naphthalene ring could introduce various functional groups.

Scientific Research Applications

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

Industry: Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and chromene moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is compared below with three analogs from recent literature, focusing on structural variations, biological targets, and activity profiles.

Structural Comparison

Activity Gaps and Opportunities

While C48 demonstrates potent AChE inhibition, the target compound’s naphthalene group and nitro substitution remain unexplored for this activity.

Notes

Limitations : Direct biological data for this compound are absent in the provided evidence; comparisons rely on structural analogs.

Research Directions :

Biological Activity

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chromene backbone with a nitro group and a naphthyl moiety, which contribute to its unique chemical properties. The compound can be synthesized through multi-step organic reactions involving the condensation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with naphthalen-1-ylamine in the presence of coupling agents like DCC and catalysts such as DMAP in solvents like dichloromethane.

The biological activity of this compound primarily involves its interaction with specific cellular targets. The nitro group plays a critical role in modulating enzyme activity and receptor binding. This compound has been shown to influence various cellular pathways, including:

- Cell Cycle Regulation : It affects cell cycle checkpoints, promoting apoptosis in cancer cells.

- Mitochondrial Dysfunction : Induces mitochondrial stress leading to cell death.

- Apoptosis Signaling : Activates apoptotic pathways, contributing to its cytotoxic effects against cancer cells .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound against multidrug-resistant (MDR) cancer cell lines. Notably, a derivative known as MCC1734 demonstrated significant cytotoxicity against various cancer cell lines, including those expressing P-glycoprotein (P-gp), indicating the compound's ability to circumvent common drug resistance mechanisms .

Table 1: Cytotoxic Effects on Various Cancer Cell Lines

| Cell Line | Resistance Mechanism | Sensitivity to MCC1734 |

|---|---|---|

| CCRF-CEM | None | Sensitive |

| CEM/ADR5000 | P-glycoprotein | Sensitive |

| Other MDR Lines | Various | Variable |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects, particularly against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Profile

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.50 | Bacteriostatic |

Case Studies and Research Findings

- Cytotoxicity in MDR Cancer Cells : A study published in 2021 demonstrated that MCC1734 exerted cytotoxic effects on MDR cancer cell lines through multiple pathways, including apoptosis signaling and mitochondrial dysfunction. This study emphasized the compound's potential as an effective treatment option for resistant cancer types .

- Antimicrobial Evaluation : In vitro studies have shown that derivatives of this compound possess significant antimicrobial properties, inhibiting biofilm formation and demonstrating bactericidal activity against clinically relevant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.